molecular formula C8H7F2NO2 B1369903 Methyl 2-amino-4,5-difluorobenzoate CAS No. 207346-42-7

Methyl 2-amino-4,5-difluorobenzoate

Cat. No. B1369903
M. Wt: 187.14 g/mol
InChI Key: VIAQNTRKUPBQKR-UHFFFAOYSA-N
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Patent
US07834023B2

Procedure details

To a solution of methyl 4,5-difluoro-2-nitrobenzoate 1b (23.0 g, 106 mmol) in EtOAc (200 mL), was added 10% Pd/C (wet, 50% water, 6.0 g), and the mixture was shaken on a Parr hydrogenator at 50 PSI for 3 hr. The reaction mixture was then filtered through a celite pad and the filtrate was concentrated by rotary evaporation to yield methyl 2-amino-4,5-difluorobenzoate 1c as a colorless solid, 19.0 g (96%).
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]([F:12])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([N+:13]([O-])=O)[CH:3]=1>CCOC(C)=O.[Pd]>[NH2:13][C:4]1[CH:3]=[C:2]([F:1])[C:11]([F:12])=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)OC)C=C1F)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
6 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was shaken on a Parr hydrogenator at 50 PSI for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a celite pad
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by rotary evaporation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=C(C(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.